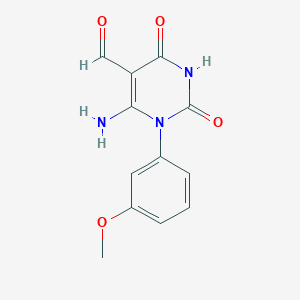

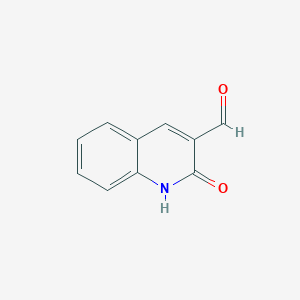

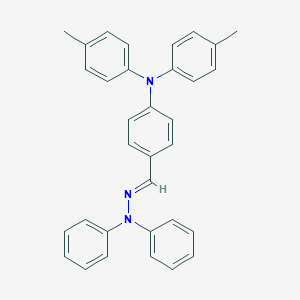

3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

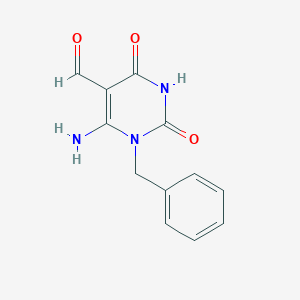

“3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde” is a chemical compound with the molecular formula C14H18BrNO2 . It is used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of this compound involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis

The chemical reactions involving this compound include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The protodeboronation of this compound was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Physical And Chemical Properties Analysis

This compound is a yellow solid powder . It has a boiling point of 378.5°C at 760 mmHg . The relative density of this compound is 1.084g/cm3 .科学的研究の応用

Synthesis of Non-Peptide CCR5 Antagonists

A significant application involves the synthesis of novel non-peptide CCR5 antagonists. These compounds are synthesized through complex chemical reactions involving intermediates like 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene, which is prepared from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde. The resulting CCR5 antagonists exhibit potential for therapeutic use in treating conditions such as HIV infection by blocking the CCR5 receptor, a critical entry point for the virus into human cells (Cheng De-ju, 2014); (H. Bi, 2014).

Development of Novel Copolymers

This compound also finds application in the development of novel copolymers. For instance, novel trisubstituted ethylenes, including those derived from ring-substituted benzaldehydes, have been copolymerized with styrene to produce materials with potential applications in various industries. These copolymers have been characterized by their composition and structural properties, suggesting their utility in creating materials with specific mechanical and thermal properties (G. Kharas et al., 2016).

Ligand-Mediated Coordination Chemistry

Another application area is in ligand-mediated coordination chemistry, where compounds derived from "3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde" serve as ligands in the synthesis of complex metal structures. These structures are investigated for their unique properties, such as magnetic behavior and potential for catalysis, showcasing the versatility of this compound in creating functionally diverse materials (Ishani Majumder et al., 2016).

Fluorescent Properties and Biological Evaluation

Furthermore, derivatives of "3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde" have been synthesized and evaluated for their fluorescent properties and potential biological applications. For example, meso-piperidine linked Bodipy compounds, derived from this compound, have been studied for their photophysical properties and assessed in live cell imaging, indicating their potential use in biological research and medical diagnostics (E. Eçik et al., 2019).

Structural and Cytotoxicity Studies

Additionally, derivatives have been investigated for their structural properties and cytotoxic activities against human tumor cells, underscoring the potential of compounds synthesized from "3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde" in developing new therapeutic agents. These studies include the synthesis of novel silver(I) complexes that exhibit significant cytotoxic activity, offering insights into the design of new anticancer drugs (D. E. Silva et al., 2020).

将来の方向性

特性

IUPAC Name |

3-bromo-4-(2-piperidin-1-ylethoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c15-13-10-12(11-17)4-5-14(13)18-9-8-16-6-2-1-3-7-16/h4-5,10-11H,1-3,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMCTSKYDFSRQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=C(C=C(C=C2)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610184 |

Source

|

| Record name | 3-Bromo-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde | |

CAS RN |

938370-87-7 |

Source

|

| Record name | 3-Bromo-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

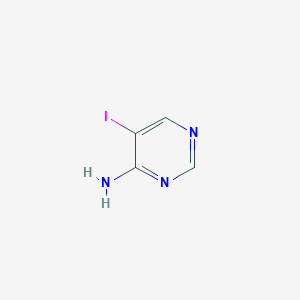

![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B113235.png)

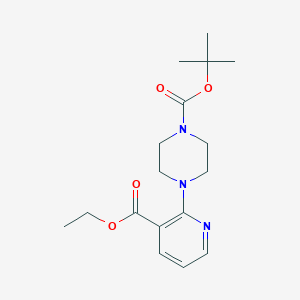

![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid](/img/structure/B113250.png)